

Elucidating Intracellular Calcium Dynamics with Red Fluorescent Indicators

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Compound of Interest

Compound Name: *C.I. Mordant red 94*

Cat. No.: *B15555823*

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Note to the Reader: Initial investigations into the application of **C.I. Mordant Red 94** as an intracellular calcium indicator did not yield any scientific literature or protocols to support this use. **C.I. Mordant Red 94** is classified as an azo dye, primarily utilized in the textile and leather industries. It is possible that this query arose from a confusion with other established red fluorescent calcium indicators. This document, therefore, provides comprehensive application notes and protocols for a widely-used class of red fluorescent calcium indicators, such as Rhod-2 and X-Rhod-1, which are suitable for researchers, scientists, and drug development professionals interested in monitoring intracellular calcium signaling.

Introduction to Red Fluorescent Calcium Indicators

Red fluorescent calcium indicators are powerful tools for measuring intracellular calcium ($[Ca^{2+}]_i$) dynamics. Their longer excitation and emission wavelengths offer significant advantages over traditional UV or green-emitting probes, including reduced phototoxicity, deeper tissue penetration, and minimized autofluorescence from cellular components. These characteristics make them particularly well-suited for multiplexing with other fluorescent probes (e.g., GFP-tagged proteins) and for in vivo imaging applications. This document outlines the principles, protocols, and data related to the use of red fluorescent indicators for monitoring $[Ca^{2+}]_i$.

Mechanism of Action

Red fluorescent calcium indicators are typically based on a fluorophore, such as rhodamine, linked to a Ca^{2+} -chelating moiety like BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-

tetraacetic acid). In their acetoxymethyl (AM) ester form, these indicators are membrane-permeant and can be loaded into live cells. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the indicator in the cytosol. Upon binding to Ca^{2+} , the indicator undergoes a conformational change that results in a significant increase in its fluorescence quantum yield, allowing for the sensitive detection of changes in $[\text{Ca}^{2+}]_i$.

Quantitative Data Summary

The selection of an appropriate calcium indicator depends on the specific experimental requirements, such as the expected calcium concentration range and the instrumentation available. The table below summarizes the key properties of several common red fluorescent calcium indicators.

Indicator	Excitation (nm)	Emission (nm)	Dissociation Constant (Kd)	Key Features
Rhod-2	~557	~581	~570 nM	High fluorescence enhancement upon Ca^{2+} binding; partially localizes to mitochondria.
X-Rhod-1	~580	~600	~700 nM	Longer wavelength emission, suitable for multiplexing with green fluorophores. [1] [2]
Fura Red	~436 (Ca^{2+} -free) / ~472 (Ca^{2+} -bound)	~650	Ratiometric	Ratiometric dye, allowing for more precise quantitative measurements of $[\text{Ca}^{2+}]_i$. [3]
Calbryte™ 590	~540	~590	N/A	High signal-to-background ratio and improved intracellular retention. [4]
ICR-1	~580	~660	N/A	Long-wavelength emission, large Stokes shift, and does not accumulate in mitochondria. [5]

Experimental Protocols

The following protocols provide a general framework for loading cells with red fluorescent calcium indicators and measuring intracellular calcium responses. Optimization of dye concentration, loading time, and temperature may be necessary for specific cell types and experimental conditions.

1. Preparation of Stock Solution

- Reagent: Red Fluorescent Calcium Indicator, AM ester (e.g., Rhod-2 AM)
- Procedure:
 - Prepare a 1-5 mM stock solution of the indicator in anhydrous dimethyl sulfoxide (DMSO).
 - For ease of use, aliquot the stock solution into smaller volumes and store at -20°C, protected from light and moisture.

2. Cell Loading Protocol

- Reagents:
 - Pluronic F-127 (20% solution in DMSO)
 - Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
 - Probenecid (optional, to prevent dye leakage)
- Procedure:
 - Seed cells in a suitable culture vessel (e.g., 96-well plate, glass-bottom dish) and allow them to adhere overnight.
 - Prepare a loading buffer by diluting the indicator stock solution to a final concentration of 1-5 μ M in HBSS.
 - To aid in dye solubilization, add an equal volume of 20% Pluronic F-127 to the diluted indicator.

- (Optional) To reduce dye extrusion by organic anion transporters, probenecid can be added to the loading buffer at a final concentration of 1-2.5 mM.
- Remove the culture medium from the cells and wash once with HBSS.
- Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C.
- After incubation, wash the cells twice with HBSS to remove excess dye.
- Add fresh HBSS (with optional probenecid) to the cells and allow them to de-esterify the dye for at least 30 minutes at room temperature in the dark.

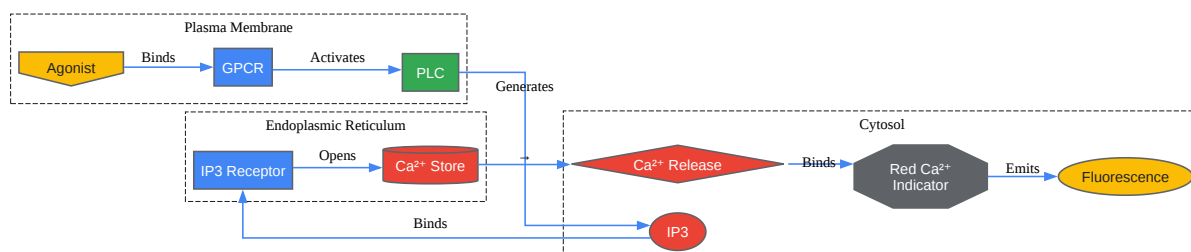
3. Measurement of Intracellular Calcium

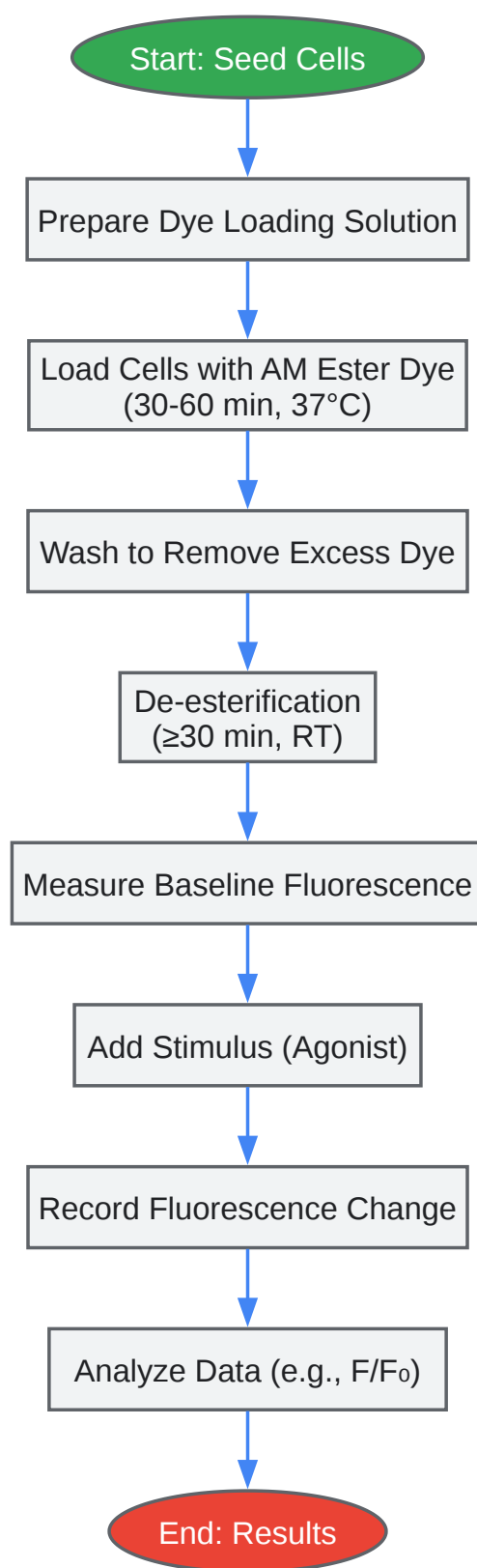
- Instrumentation: Fluorescence microscope, plate reader, or flow cytometer equipped with appropriate filters for the chosen red fluorescent indicator.
- Procedure:
 - Establish a baseline fluorescence reading of the loaded cells.
 - Stimulate the cells with an agonist or compound of interest to induce a calcium response.
 - Record the change in fluorescence intensity over time.
 - For single-wavelength indicators, the change in fluorescence is typically expressed as a ratio of the fluorescence at a given time point (F) to the initial baseline fluorescence (F_0), i.e., F/F_0 .
 - For ratiometric indicators like Fura Red, the ratio of fluorescence emission at two different excitation wavelengths is calculated to determine the intracellular calcium concentration.

[3]

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate a typical G-protein coupled receptor (GPCR) signaling pathway leading to intracellular calcium release and the general experimental workflow for using a red fluorescent calcium indicator.





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